molecular formula C9H7F3O3S B052069 Ethyl 5-trifluoroacetyl-2-thenoate CAS No. 898787-39-8

Ethyl 5-trifluoroacetyl-2-thenoate

Cat. No.: B052069
CAS No.: 898787-39-8
M. Wt: 252.21 g/mol
InChI Key: OCKQIBUJPOSIOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Ethyl 5-trifluoroacetyl-2-thenoate is an intermediate in the synthesis of reagents for fluoroacetylthiophene oxadiazoles, which are class II human histone deacetylase inhibitors . Histone deacetylases (HDACs) are a group of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Biochemical Pathways

The compound’s role as an intermediate in the synthesis of fluoroacetylthiophene oxadiazoles suggests it may be involved in the biochemical pathways related to histone deacetylation . By inhibiting HDACs, it could affect the expression of various genes and influence numerous biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-trifluoroacetyl-2-thenoate typically involves the trifluoroacetylation of 2-thiophenecarboxylic acid ethyl ester. One common method includes the reaction of 2-thiophenecarboxylic acid ethyl ester with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-trifluoroacetyl-2-thenoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-trifluoroacetyl-2-thiophenecarboxylate
  • Ethyl 5-trifluoroacetyl-2-furanoate
  • Ethyl 5-trifluoroacetyl-2-pyranoate

Uniqueness

Ethyl 5-trifluoroacetyl-2-thenoate is unique due to its specific trifluoroacetyl group attached to the thiophene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of histone deacetylase inhibitors and other biologically active compounds .

Properties

IUPAC Name

ethyl 5-(2,2,2-trifluoroacetyl)thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3S/c1-2-15-8(14)6-4-3-5(16-6)7(13)9(10,11)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKQIBUJPOSIOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00645233
Record name Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898787-39-8
Record name Ethyl 5-(trifluoroacetyl)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00645233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.